molecular formula C3H6N4O B1346148 (5-amino-1H-1,2,4-triazol-3-yl)methanol CAS No. 63870-39-3

(5-amino-1H-1,2,4-triazol-3-yl)methanol

Cat. No. B1346148
CAS RN: 63870-39-3
M. Wt: 114.11 g/mol
InChI Key: WQWSMVWRGAFPJX-UHFFFAOYSA-N
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Description

“(5-amino-1H-1,2,4-triazol-3-yl)methanol” is a compound that has been used in various chemical reactions . It is a white crystalline solid with high solubility in water . This compound is often used as a precursor for pesticides, glyphosate (a broad-spectrum herbicide), and other organic synthesis reagents .


Synthesis Analysis

The synthesis of “(5-amino-1H-1,2,4-triazol-3-yl)methanol” involves multiple steps. Two complementary pathways have been proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .


Molecular Structure Analysis

The molecular structure of “(5-amino-1H-1,2,4-triazol-3-yl)methanol” has been studied using NMR spectroscopy and X-ray crystallography . The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied .


Chemical Reactions Analysis

“(5-amino-1H-1,2,4-triazol-3-yl)methanol” has been used in the synthesis of various derivatives. For example, it has been used in the synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides .


Physical And Chemical Properties Analysis

“(5-amino-1H-1,2,4-triazol-3-yl)methanol” is a white crystalline solid with high solubility in water . It is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It is insoluble in ether and acetone .

Scientific Research Applications

Catalyst for Huisgen 1,3-dipolar Cycloadditions

A study by Ozcubukcu et al. (2009) introduced a tris(triazolyl)methanol ligand that, when complexed with CuCl, catalyzes the Huisgen 1,3-dipolar cycloaddition efficiently. This catalyst is notable for its low loading, short reaction times at room temperature, and compatibility with free amino groups, marking it as an outstanding catalyst for such cycloadditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Synthesis of Benzamide Derivatives

Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone derivatives through a microwave-assisted Fries rearrangement. The study highlights the use of heterocyclic amides as intermediates in the preparation of benzamide derivatives, emphasizing the compound's versatility in synthesizing complex organic structures (Moreno-Fuquen et al., 2019).

Antimicrobial Activity

Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The study found that some derivatives exhibited good or moderate activities against tested microorganisms, suggesting the potential of (5-amino-1H-1,2,4-triazol-3-yl)methanol derivatives for antimicrobial applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Corrosion Protection

Trachli et al. (2002) investigated the electro-oxidation of 3-amino 1,2,4-triazole on a copper substrate, which produces a polymer film offering significant protection against corrosion in NaCl solutions. This research underscores the protective capabilities of triazole-derived polymer films in mitigating corrosion, an essential consideration in materials science (Trachli, Keddam, Takenouti, & Srhiri, 2002).

Synthesis of Novel Heterocyclic Systems

Labanauskas et al. (2004) synthesized a previously unknown heterocyclic system, 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine, using a compound closely related to (5-amino-1H-1,2,4-triazol-3-yl)methanol. This study highlights the potential for creating new heterocyclic structures that can serve as the basis for further chemical and pharmacological research (Labanauskas, Bucinskaite, Bucyte, & Brukštus, 2004).

Future Directions

The future directions of “(5-amino-1H-1,2,4-triazol-3-yl)methanol” could involve its use in the synthesis of novel compounds with potential antifungal activity . It could also be used in the synthesis of new 1H-1,2,3-triazole analogs in aqueous media .

properties

IUPAC Name

(3-amino-1H-1,2,4-triazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWSMVWRGAFPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NN1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950001
Record name (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol
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Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-amino-1H-1,2,4-triazol-3-yl)methanol

CAS RN

63870-39-3, 27277-03-8
Record name Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1)
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Record name (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-amino-1H-1,2,4-triazol-3-yl)methanol
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